Diphenylmethyl diphenylphosphinate
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Overview
Description
Diphenylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of both diphenylmethyl and diphenylphosphinate groups. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenylmethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with diphenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylmethyl diphenylphosphine oxide.
Reduction: Reduction reactions can convert it back to its corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the diphenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are typically employed under mild conditions.
Major Products: The major products formed from these reactions include diphenylmethyl diphenylphosphine oxide, diphenylmethyl diphenylphosphine, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Diphenylmethyl diphenylphosphinate finds applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Mechanism of Action
The mechanism of action of diphenylmethyl diphenylphosphinate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s phosphinate group plays a crucial role in these interactions, often forming stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Diphenylphosphine: Known for its use as a ligand in catalysis.
Diphenylphosphinic chloride: A precursor in the synthesis of various organophosphorus compounds.
Diphenylmethylphosphine oxide: Shares similar oxidation properties
Uniqueness: Diphenylmethyl diphenylphosphinate is unique due to its dual functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
66004-00-0 |
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Molecular Formula |
C25H21O2P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[diphenylphosphoryloxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C25H21O2P/c26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)27-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H |
InChI Key |
FZVJFIIONYNCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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